molecular formula C6H12FN B1442424 3-Fluoro-3-methylpiperidine CAS No. 1374657-04-1

3-Fluoro-3-methylpiperidine

Cat. No. B1442424
CAS RN: 1374657-04-1
M. Wt: 117.16 g/mol
InChI Key: ZNUPLHUOEAEDIJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpiperidine is a chemical compound with the molecular formula C6H12FN . It has a molecular weight of 117.16 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, has been a subject of interest in recent scientific literature . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a methyl group attached to the same carbon atom in the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Electrochemical Fluorination in Organic Chemistry

3-Fluoro-3-methylpiperidine is a compound that can be obtained through electrochemical fluorination, a process relevant in organic chemistry for the preparation of fluorinated compounds. For instance, the electrochemical fluorination of hexahydroazepine and methylpiperidines, closely related to this compound, has been examined. This process resulted in the production of various fluorinated compounds, highlighting the relevance of such fluorination processes in the synthesis of structurally complex fluorinated molecules (Abe, Pandey, & Baba, 2000).

Functionalization in Medicinal Chemistry

The compound has potential uses in medicinal chemistry, as indicated by studies involving similar compounds. For example, 2-Fluoro-4-methylpyridine, a compound structurally related to this compound, has been efficiently functionalized for the synthesis of novel alkylating agents, which further demonstrates the potential of this compound in creating bioactive molecules (Pesti et al., 2000).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Mechanism of Action

properties

IUPAC Name

3-fluoro-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-6(7)3-2-4-8-5-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUPLHUOEAEDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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